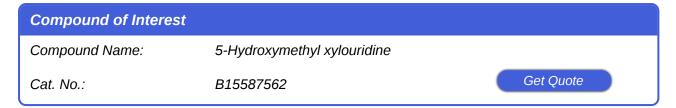


5-Hydroxymethylxylouridine: A Technical Guide to its Solubility and Spectral Characteristics

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For the Attention of Researchers, Scientists, and Professionals in Drug Development

This technical guide provides a comprehensive overview of the solubility and spectral properties of 5-Hydroxymethylxylouridine, a significant nucleoside analog. The information contained herein is intended to support research and development activities by offering detailed data and standardized experimental protocols.

Solubility Profile

The solubility of 5-Hydroxymethylxylouridine is a critical parameter for its handling, formulation, and biological testing. While specific quantitative data for a wide range of solvents is not extensively published, data for the closely related compound, 5-Hydroxymethyl-2'-deoxyuridine, indicates a high solubility in Dimethyl Sulfoxide (DMSO). For 5-Hydroxymethyl-2'-deoxyuridine, the solubility is reported to be 116.67 mg/mL (451.81 mM), requiring sonication for dissolution. [1] It is anticipated that 5-Hydroxymethylxylouridine will exhibit a similar solubility profile, being highly soluble in polar aprotic solvents like DMSO and Dimethylformamide (DMF), and likely soluble in water and lower alcohols, though potentially to a lesser extent.

Table 1: Expected Solubility of 5-Hydroxymethylxylouridine



Solvent	Expected Solubility	Notes
Dimethyl Sulfoxide (DMSO)	High	Based on data for 5- Hydroxymethyl-2'- deoxyuridine, which is highly soluble.[1]
Dimethylformamide (DMF)	High	Expected due to its nature as a polar aprotic solvent.
Water	Moderate to High	The presence of multiple hydroxyl groups should confer aqueous solubility.
Methanol	Moderate	Expected to be a suitable solvent for a polar molecule.
Ethanol	Moderate	Similar to methanol, expected to be a viable solvent.
Acetone	Low to Moderate	May have limited utility for creating concentrated solutions.
Chloroform	Low	Unlikely to be an effective solvent.
Diethyl Ether	Low	Insoluble for practical purposes.

Spectral Properties

The characterization of 5-Hydroxymethylxylouridine relies on a combination of spectroscopic techniques to elucidate its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the precise chemical structure of 5-Hydroxymethylxylouridine. While a specific spectrum for this compound is not publicly available, studies on the related 5-(hydroxymethyl)-2'-deoxyuridine within a DNA structure



provide valuable insights. In that context, the methylene protons of the hydroxymethyl group are non-equivalent, and the group itself is not freely rotating.[2][3][4] The sugar conformation is noted as C2'-endo, which is typical for B-DNA.[2][3][4]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Hydroxymethylxylouridine

Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)	Notes
H6	~7.5 - 8.0	-	Singlet, downfield due to pyrimidine ring currents.
H1'	~5.8 - 6.2	~85 - 90	Doublet, characteristic of anomeric protons.
H2'	~2.0 - 2.5	~40 - 45	Multiplet.
H3'	~4.0 - 4.5	~70 - 75	Multiplet.
H4'	~3.8 - 4.2	~80 - 85	Multiplet.
H5'	~3.5 - 3.8	~60 - 65	Multiplet.
5-CH ₂	~4.2 - 4.6	~55 - 60	Singlet or AB quartet, attached to the pyrimidine ring.
C2	-	~150 - 155	Carbonyl carbon.
C4	-	~165 - 170	Carbonyl carbon.
C5	-	~110 - 115	Olefinic carbon.
C6	-	~135 - 140	Olefinic carbon.

Note: These are predicted values based on related structures and general principles of NMR spectroscopy. Actual values may vary.

Mass Spectrometry (MS)



Mass spectrometry is used to confirm the molecular weight and elemental composition of 5-Hydroxymethylxylouridine. For the related compound, 5-(hydroxymethyl)uridine, the molecular weight is 274.23 g/mol .[5] High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula. Electrospray ionization (ESI) is a suitable technique for this class of molecules.

Table 3: Mass Spectrometry Data for 5-Hydroxymethylxylouridine

Parameter	Value	Method
Molecular Formula	C10H14N2O7	-
Molecular Weight	274.23 g/mol	-
Expected [M+H]+	275.0874	ESI-MS
Expected [M+Na]+	297.0693	ESI-MS

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantifying the concentration of 5-Hydroxymethylxylouridine in solution. The pyrimidine ring system is the primary chromophore. For 5-(Hydroxymethyl)-2-furfural, a related compound with a conjugated system, the UV absorption maximum is at 283 nm. A similar absorption maximum is expected for 5-Hydroxymethylxylouridine in a neutral aqueous buffer.

Table 4: Predicted UV-Vis Absorption Data for 5-Hydroxymethylxylouridine

Solvent/pH	λmax (nm)	Molar Absorptivity (ε) (M ⁻¹ cm ⁻¹)
0.1 M HCl (pH 1)	~260 - 265	~9,000 - 10,000
0.1 M NaOH (pH 13)	~280 - 285	~7,000 - 8,000
Water (pH 7)	~260 - 265	~9,000 - 10,000

Infrared (IR) Spectroscopy



IR spectroscopy can identify the key functional groups present in 5-Hydroxymethylxylouridine.

Table 5: Predicted Infrared Absorption Frequencies for 5-Hydroxymethylxylouridine

Functional Group	Wavenumber (cm⁻¹)	Intensity
O-H Stretch (hydroxyls)	3200 - 3600	Strong, Broad
N-H Stretch (amide)	3100 - 3300	Medium
C-H Stretch (sp³)	2850 - 3000	Medium
C=O Stretch (carbonyls)	1650 - 1750	Strong
C=C Stretch (alkene)	1600 - 1680	Medium
C-O Stretch (hydroxyls, ether)	1000 - 1250	Strong

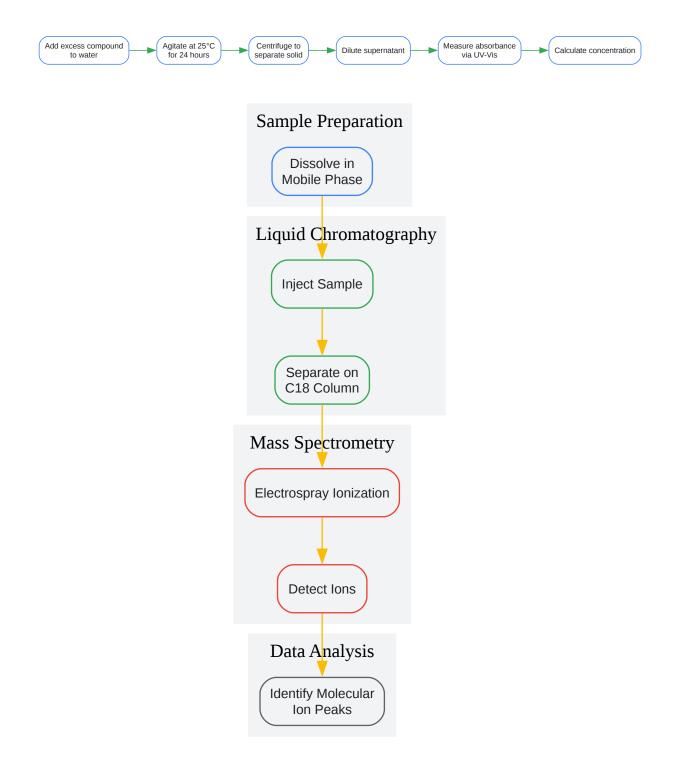
Experimental Protocols

The following are detailed methodologies for the characterization of 5-Hydroxymethylxylouridine.

Determination of Aqueous Solubility (Shake-Flask Method)

- Preparation: Add an excess amount of 5-Hydroxymethylxylouridine to a known volume of deionized water in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
- Separation: Centrifuge the suspension to pellet the undissolved solid.
- Quantification: Carefully remove an aliquot of the supernatant, dilute it with a known volume of water, and measure the absorbance at the λmax using a UV-Vis spectrophotometer.
- Calculation: Determine the concentration using a pre-established calibration curve.





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